molecular formula C22H20N4O2 B4919395 N,N'-bis(4-cyanophenyl)cyclohexane-1,4-dicarboxamide

N,N'-bis(4-cyanophenyl)cyclohexane-1,4-dicarboxamide

Cat. No.: B4919395
M. Wt: 372.4 g/mol
InChI Key: AVFADNSSYJUTAM-UHFFFAOYSA-N
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Description

N,N’-bis(4-cyanophenyl)cyclohexane-1,4-dicarboxamide is a chemical compound with the molecular formula C22H20N4O2 It is known for its unique structure, which includes two cyanophenyl groups attached to a cyclohexane ring via amide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-cyanophenyl)cyclohexane-1,4-dicarboxamide typically involves the reaction of 4-cyanobenzoyl chloride with cyclohexane-1,4-diamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N,N’-bis(4-cyanophenyl)cyclohexane-1,4-dicarboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-cyanophenyl)cyclohexane-1,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.

    Substitution: The compound can participate in substitution reactions where the cyanophenyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N,N’-bis(4-cyanophenyl)cyclohexane-1,4-dicarboxamide has several scientific research applications, including:

    Materials Science: It is used in the development of advanced materials with specific properties, such as high thermal stability and mechanical strength.

    Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a building block for designing new therapeutic agents.

    Chemical Research: It serves as a model compound for studying reaction mechanisms and exploring new synthetic methodologies.

    Industry: The compound is utilized in the production of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of N,N’-bis(4-cyanophenyl)cyclohexane-1,4-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(4-cyanophenyl)cyclohexane-1,4-dicarboxamide: Similar in structure but may have different substituents or functional groups.

    N,N’-bis(4-chlorophenyl)cyclohexane-1,4-dicarboxamide: Contains chlorine atoms instead of cyanophenyl groups.

    N,N’-bis(4-methylphenyl)cyclohexane-1,4-dicarboxamide: Contains methyl groups instead of cyanophenyl groups.

Uniqueness

N,N’-bis(4-cyanophenyl)cyclohexane-1,4-dicarboxamide is unique due to its specific combination of cyanophenyl groups and cyclohexane ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

1-N,4-N-bis(4-cyanophenyl)cyclohexane-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c23-13-15-1-9-19(10-2-15)25-21(27)17-5-7-18(8-6-17)22(28)26-20-11-3-16(14-24)4-12-20/h1-4,9-12,17-18H,5-8H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFADNSSYJUTAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)NC2=CC=C(C=C2)C#N)C(=O)NC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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